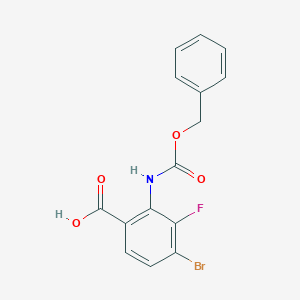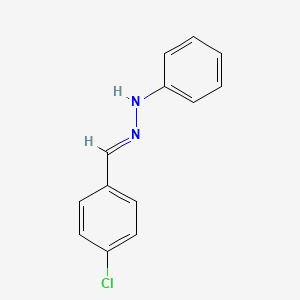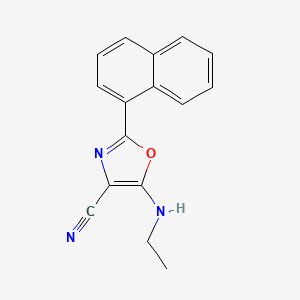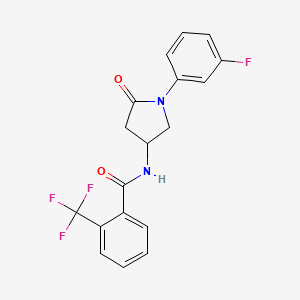
2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups . It has a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity. The molecule also contains a furan ring, a five-membered aromatic ring with an oxygen atom, and a pyrazole ring, a five-membered ring with two nitrogen atoms .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Transition-Metal-Free Decarboxylative Fluorination : A study by Yuan et al. (2017) introduced a transition-metal-free decarboxylative fluorination method for electron-rich five-membered heteroaromatics, including furan and pyrazole. This method is pivotal for synthesizing fluorinated compounds, offering a pathway for the creation of molecules similar to the one you're interested in (Yuan, Yao, & Tang, 2017).
Donor-Acceptor Properties in Fluorinated Systems : Çakal et al. (2021) investigated the impact of donor units on the properties of fluorinated acceptor-based systems. Their work contributes to understanding how fluorination affects electronic properties, which is crucial for designing molecules with specific functionalities (Çakal, Akdag, Cihaner, & Önal, 2021).
Fluorinated Pyrazoles as Building Blocks : Research by Surmont et al. (2011) on the synthesis of 3-amino-4-fluoropyrazoles highlights the importance of fluorinated pyrazoles as versatile intermediates for further chemical transformations. This aligns with the exploration of compounds like the one for their utility in synthesizing complex molecules (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Pharmacological Activities
Antiviral and Antimicrobial Applications : A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the H5N1 influenza virus. This suggests potential pharmacological applications for similarly structured compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Synthetic Pathways to Fluorinated Compounds : The work by Ramarao et al. (2004) on the one-pot synthesis of fluorine-containing benzo[b]furans offers insights into efficient synthetic routes for introducing fluorine atoms into complex organic molecules. This is relevant for the synthesis of compounds with specific pharmacological properties (Ramarao, Reddy, Maitraie, Ravikanth, Yadla, Narsaiah, & Rao, 2004).
properties
IUPAC Name |
2-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-14-5-2-1-4-13(14)16(21)18-7-8-20-11-12(10-19-20)15-6-3-9-22-15/h1-6,9-11H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWXZOAKKVQNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)
![N-cyclopentyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672822.png)



![8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2672829.png)
![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)
![Methyl 3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2672835.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2672836.png)
![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)


![N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2672840.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2672841.png)